molecular formula C30H40N2O5 B14920230 1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14920230
M. Wt: 508.6 g/mol
InChI Key: CTFZEHIXIJBPTQ-SGEDCAFJSA-N
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Description

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a diketone and an amine.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dibutylamino Group: The dibutylamino group is attached through nucleophilic substitution, where a suitable leaving group is replaced by the dibutylamino moiety.

    Addition of the Dimethoxylphenyl Group: The dimethoxylphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems, potentially leading to the discovery of new biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxylphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-Benzoyl-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the 2,5-dimethoxylphenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H40N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O5/c1-5-7-17-31(18-8-6-2)19-12-20-32-27(24-21-23(36-3)15-16-25(24)37-4)26(29(34)30(32)35)28(33)22-13-10-9-11-14-22/h9-11,13-16,21,27,33H,5-8,12,17-20H2,1-4H3/b28-26-

InChI Key

CTFZEHIXIJBPTQ-SGEDCAFJSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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